molecular formula C21H14Br4O5S B12844083 3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide CAS No. 26501-43-9

3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide

Cat. No.: B12844083
CAS No.: 26501-43-9
M. Wt: 698.0 g/mol
InChI Key: YAIOAMXURUBANP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide involves multiple steps, starting with the preparation of the precursor compounds. One common method involves the use of 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde as a starting material . The reaction conditions typically include the use of solvents such as diethyl ether and reagents like N-bromosuccinimide for bromination . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide stands out due to its unique combination of bromine atoms and hydroxyl groups. Similar compounds include:

These similar compounds share some structural features but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

CAS No.

26501-43-9

Molecular Formula

C21H14Br4O5S

Molecular Weight

698.0 g/mol

IUPAC Name

2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-3-methylphenol

InChI

InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)30-31(21,28)29/h3-8,26-27H,1-2H3

InChI Key

YAIOAMXURUBANP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br

Origin of Product

United States

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